1-(Bromomethyl)-4-(tert-butyl)cyclohexane
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Overview
Description
“1-(Bromomethyl)-4-(tert-butyl)cyclohexane” is a cyclohexane molecule with a bromomethyl group attached to one carbon and a tert-butyl group attached to another . The bromomethyl group consists of a carbon atom bonded to a bromine atom and a hydrogen atom, while the tert-butyl group is a carbon atom bonded to three methyl groups .
Chemical Reactions Analysis
The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The tert-butyl group is quite inert due to the steric hindrance provided by the three methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its conformation and the position of the substituents . For instance, the compound would be more stable if the bulky tert-butyl group is in an equatorial position .Scientific Research Applications
Ring-Opening Polymerization
1-(Bromomethyl)-4-(tert-butyl)cyclohexane is involved in the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups, crucial in designing hydrophilic aliphatic polyesters. These cyclic esters, derived from cyclohexanone derivatives, play a significant role in the Baeyer−Villiger oxidation process. Protective groups like benzyl and tert-butyl are utilized in these syntheses due to their ease of removal and the potential to generate functional cyclohexanones, which are pivotal in polymer chemistry (Trollsås et al., 2000).
Catalytic Oxidation
Mononuclear iron(III) complexes exhibit the capability to catalyze the oxidation of cyclohexane into cyclohexanol and cyclohexanone efficiently. This process, employing hydrogen peroxide or tert-butyl hydroperoxide as oxidants, highlights the potential of these complexes in transforming cyclohexane under mild conditions, offering a pathway to valuable chemical derivatives (Carvalho et al., 2006).
Synthesis of Morpholine Derivatives
The compound is used in the diastereoselective synthesis of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which serves as a substrate for further chemical transformations. These processes are instrumental in the production of morpholine derivatives with potential applications in various chemical domains (D’hooghe et al., 2006).
Catalyzed Transfer Hydro-tert-Butylation
Cyclohexa-1,4-dienes with a tert-butyl group at C3, related to this compound, have been shown to function as isobutane equivalents in transfer hydro-tert-butylation reactions. This unveils a new method of incorporating tertiary alkyl groups into carbon frameworks, expanding the toolbox for chemical synthesis (Keess & Oestreich, 2017).
Mechanism of Action
properties
IUPAC Name |
1-(bromomethyl)-4-tert-butylcyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGDKDFWZLJUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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